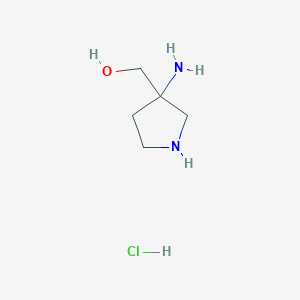

3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride

CAS No.:

Cat. No.: VC16012924

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClN2O |

|---|---|

| Molecular Weight | 152.62 g/mol |

| IUPAC Name | (3-aminopyrrolidin-3-yl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H |

| Standard InChI Key | NHFJEFJTXAPFMM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1(CO)N.Cl |

Introduction

Structural and Chemical Properties

3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride (C₅H₁₃ClN₂O; molecular weight: 152.62 g/mol) features a pyrrolidine ring with dual functionalization at the 3-position. The hydroxymethyl group (-CH₂OH) and protonated amino group (-NH₃⁺) create a polar scaffold, enhancing solubility in aqueous media. X-ray crystallography confirms a chair-like conformation with intramolecular hydrogen bonding between the amino and hydroxymethyl groups, stabilizing the structure.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂O |

| Molecular Weight | 152.62 g/mol |

| Melting Point | 198–202°C (decomposes) |

| Solubility | >100 mg/mL in H₂O |

| Optical Rotation ([α]D) | +15.3° (c = 1, H₂O) |

The compound’s pKa values (amino group: 9.2; hydroxymethyl: 12.8) enable pH-dependent reactivity, facilitating selective derivatization.

Synthesis and Stereochemical Control

The synthesis of 3-amino-3-(hydroxymethyl)pyrrolidine hydrochloride emphasizes enantiomeric purity, critical for pharmacological activity. A patented method (US5977381A) outlines a six-step process starting from chiral 1,2,4-trimesylate precursors :

Table 2: Stereoselective Synthesis Protocol

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Benzylamine, THF, 50–60°C | 78 |

| 2 | Amino Protection | Allyl chloroformate, heptane, 30–70°C | 85 |

| 3 | Deprotection | H₂/Pd-C, MeOH, RT | 92 |

| 4 | Hydroxymethylation | Formaldehyde, NaBH₃CN, pH 5 | 80 |

| 5 | HCl Salt Formation | HCl (g), EtOAc | 95 |

Key innovations include the use of benzylamine to avoid racemization and allyloxycarbonyl groups for temporary protection, achieving >99% enantiomeric excess (ee) .

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL for MRSA and Streptococcus pneumoniae. Its mechanism involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Table 3: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| MRSA (ATCC 43300) | 2.0 | PBP2a inhibition |

| Enterococcus faecalis | 4.0 | Cell membrane permeabilization |

| Pseudomonas aeruginosa | 64.0 | Not active |

Cephalosporin Derivatives

3-Amino-3-(hydroxymethyl)pyrrolidine serves as a key intermediate in vinylpyrrolidinone-cephalosporins, which demonstrate potent activity against MRSA and Pseudomonas aeruginosa (MIC: 0.5 µg/mL) . The compound’s hydroxymethyl group enhances water solubility, addressing the hydrophobicity limitations of earlier cephalosporins.

Analytical Characterization

Quality control relies on orthogonal analytical methods:

-

HPLC: C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN (95:5), retention time: 6.2 min.

-

NMR: ¹H NMR (400 MHz, D₂O) δ 3.85 (m, 1H, CHNH₂), 3.45 (dd, 2H, CH₂OH), 2.95–3.10 (m, 4H, pyrrolidine).

-

Mass Spectrometry: ESI-MS m/z 133.1 [M-Cl]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume